molecular formula C11H12N2O B2871398 (7-Methoxyquinolin-8-yl)methanamine CAS No. 2060049-36-5

(7-Methoxyquinolin-8-yl)methanamine

Cat. No.: B2871398
CAS No.: 2060049-36-5
M. Wt: 188.23
InChI Key: XKVZTMCXRNSDND-UHFFFAOYSA-N
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Description

(7-Methoxyquinolin-8-yl)methanamine: is a chemical compound with the molecular formula C11H12N2O. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a quinoline core substituted with a methoxy group at the 7-position and a methanamine group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Methoxyquinolin-8-yl)methanamine typically involves the functionalization of a quinoline precursor. . The reaction conditions often involve the use of methanol as a solvent and a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: (7-Methoxyquinolin-8-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

Chemistry: (7-Methoxyquinolin-8-yl)methanamine is used as a building block in the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of ligands for coordination chemistry and catalysts for organic reactions .

Biology: In biological research, the compound is studied for its potential as an antimicrobial and antimalarial agent. Quinoline derivatives are known to exhibit activity against a range of pathogens, including bacteria, fungi, and parasites .

Medicine: The compound’s pharmacological properties make it a candidate for drug development. It is investigated for its potential to treat infectious diseases and as a scaffold for designing new therapeutic agents .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its derivatives are employed in the production of materials with specific optical and electronic properties .

Comparison with Similar Compounds

  • 6-Methoxyquinolin-8-amine
  • 8-Hydroxyquinoline
  • 7-Chloroquinoline

Comparison: (7-Methoxyquinolin-8-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 6-Methoxyquinolin-8-amine, it has a different position of the methoxy group, affecting its reactivity and interactions. 8-Hydroxyquinoline lacks the methanamine group, resulting in different pharmacological activities. 7-Chloroquinoline, with a chloro substituent, exhibits different electronic properties and reactivity .

Properties

IUPAC Name

(7-methoxyquinolin-8-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-14-10-5-4-8-3-2-6-13-11(8)9(10)7-12/h2-6H,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVZTMCXRNSDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=CC=N2)C=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060049-36-5
Record name (7-methoxyquinolin-8-yl)methanamine
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